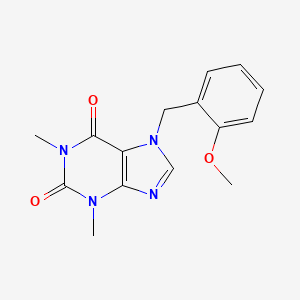![molecular formula C14H10BrNO B5880269 3-[(4-bromophenoxy)methyl]benzonitrile](/img/structure/B5880269.png)
3-[(4-bromophenoxy)methyl]benzonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(4-bromophenoxy)methyl]benzonitrile, commonly known as BPN, is a compound that has gained significant attention in the scientific community due to its potential application in the field of drug discovery. BPN is a potent and selective antagonist of the P2X4 receptor, a member of the ATP-gated ion channel family, which is involved in a variety of physiological and pathological processes, including inflammation, pain, and neurodegeneration.
作用机制
BPN acts as a selective antagonist of the P2X4 receptor, which is a ligand-gated ion channel that is activated by extracellular ATP. The P2X4 receptor is primarily expressed in microglia and is involved in the regulation of microglial activation and neuroinflammation. BPN binds to the ATP-binding site of the P2X4 receptor and prevents the channel from opening, thereby inhibiting the influx of calcium ions and the release of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
BPN has been shown to have several biochemical and physiological effects, including the inhibition of microglial activation and the reduction of pro-inflammatory cytokine release. Moreover, BPN has been found to improve cognitive function in animal models of Alzheimer's disease and reduce neuropathic pain in animal models of nerve injury. BPN has also been shown to have a good safety profile in animal studies, with no significant adverse effects observed at therapeutic doses.
实验室实验的优点和局限性
One of the main advantages of BPN is its selectivity for the P2X4 receptor, which makes it a useful tool for studying the role of this receptor in various physiological and pathological processes. Moreover, BPN has been shown to have a good safety profile in animal studies, which makes it a promising candidate for further preclinical and clinical development. However, one of the limitations of BPN is its relatively low potency, which may limit its efficacy in certain disease models. Moreover, the synthesis of BPN is relatively complex and requires several steps, which may limit its availability and increase its cost.
未来方向
There are several future directions for the research on BPN, including the development of more potent analogs, the investigation of its efficacy in various disease models, and the exploration of its potential therapeutic applications in humans. Moreover, the elucidation of the molecular mechanisms underlying the effects of BPN on microglial activation and neuroinflammation may provide new insights into the pathogenesis of various neurological disorders and lead to the development of novel therapeutic strategies.
合成方法
The synthesis of BPN involves a series of chemical reactions that start with the reaction of 4-bromophenol with formaldehyde to produce 4-bromobenzyl alcohol. The alcohol is then treated with potassium carbonate and benzyl chloride to form 4-bromobenzyl chloride, which is subsequently reacted with 3-cyanobenzyl alcohol in the presence of potassium carbonate and dimethylformamide to yield BPN. The overall yield of BPN is around 25%, and the compound can be purified by recrystallization from ethanol.
科学研究应用
BPN has been extensively studied for its potential application in the treatment of various diseases, including chronic pain, neuropathic pain, and neurodegenerative disorders. The P2X4 receptor, which is the target of BPN, is involved in the regulation of microglial activation and neuroinflammation, which are key processes in the development of these diseases. BPN has been shown to inhibit the activation of microglia and reduce the release of pro-inflammatory cytokines, such as TNF-α and IL-1β, in various animal models of disease. Moreover, BPN has been found to improve cognitive function in animal models of Alzheimer's disease and reduce neuropathic pain in animal models of nerve injury.
属性
IUPAC Name |
3-[(4-bromophenoxy)methyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrNO/c15-13-4-6-14(7-5-13)17-10-12-3-1-2-11(8-12)9-16/h1-8H,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWDQMNDLSRSDKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C#N)COC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4-Bromophenoxy)methyl]benzonitrile | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-{[(2,5-dichlorophenyl)sulfonyl]amino}-2-hydroxybenzoic acid](/img/structure/B5880188.png)



![4-methyl-N-[1-(4-morpholinyl)-2-(1-piperidinyl)ethylidene]benzenesulfonamide](/img/structure/B5880204.png)
![3-methoxy-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B5880207.png)
![2-(3,4-dimethoxyphenyl)-4,4,7-trimethyl-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione](/img/structure/B5880219.png)
![N'-[4-(diethylamino)benzylidene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide](/img/structure/B5880225.png)
![2-furaldehyde [3-allyl-5-(4-methoxybenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B5880244.png)

![2,5-dimethyl-7-[4-(6-methyl-2-pyridinyl)-1-piperazinyl]-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5880262.png)


